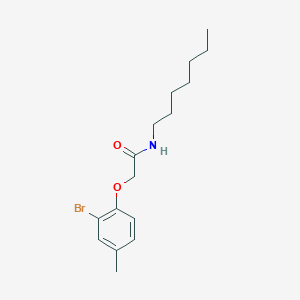![molecular formula C17H21N3S B322609 3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA](/img/structure/B322609.png)
3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA is a chemical compound with the molecular formula C17H21N3S This compound is known for its unique structure, which includes a cyclohexene ring substituted with isopropenyl and methyl groups, and a thiosemicarbazone moiety attached to a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA typically involves the reaction of 5-isopropenyl-2-methylcyclohex-2-en-1-one with N-phenylthiosemicarbazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the thiosemicarbazone derivative, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazones.
科学研究应用
3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
作用机制
The mechanism of action of 3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes.
Pathways Involved: It can interfere with cellular redox balance, leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, it can inhibit the synthesis of nucleic acids and proteins in microbial cells, leading to their death.
相似化合物的比较
Similar Compounds
5-isopropyl-2-methyl-2-cyclohexen-1-one: A structurally similar compound with a cyclohexene ring substituted with isopropyl and methyl groups.
N-phenylthiosemicarbazide: The precursor used in the synthesis of 3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA.
Uniqueness
This compound is unique due to its combined structural features of a cyclohexene ring and a thiosemicarbazone moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
属性
分子式 |
C17H21N3S |
|---|---|
分子量 |
299.4 g/mol |
IUPAC 名称 |
1-[(E)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]-3-phenylthiourea |
InChI |
InChI=1S/C17H21N3S/c1-12(2)14-10-9-13(3)16(11-14)19-20-17(21)18-15-7-5-4-6-8-15/h4-9,14H,1,10-11H2,2-3H3,(H2,18,20,21)/b19-16+ |
InChI 键 |
DBQLVOPQWCHCRZ-KNTRCKAVSA-N |
SMILES |
CC1=CCC(CC1=NNC(=S)NC2=CC=CC=C2)C(=C)C |
手性 SMILES |
CC\1=CCC(C/C1=N\NC(=S)NC2=CC=CC=C2)C(=C)C |
规范 SMILES |
CC1=CCC(CC1=NNC(=S)NC2=CC=CC=C2)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-bromo-4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B322526.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322528.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322529.png)

![2-(2-bromo-4-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B322532.png)
![Methyl 2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B322533.png)




![2-(2-bromo-4-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B322541.png)
![N'-[2-(benzyloxy)benzylidene]-2-(2,4-dibromophenoxy)acetohydrazide](/img/structure/B322542.png)
![N-[(5-methyl-2-thienyl)methylene]-N-{4-[9-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)-9H-fluoren-9-yl]phenyl}amine](/img/structure/B322545.png)
![N'-[(2,4-dibromophenoxy)acetyl]-2-iodobenzohydrazide](/img/structure/B322549.png)
